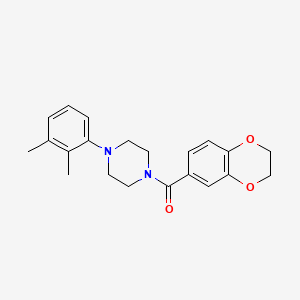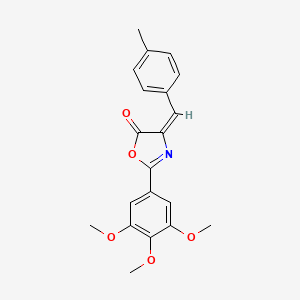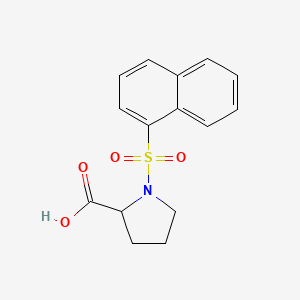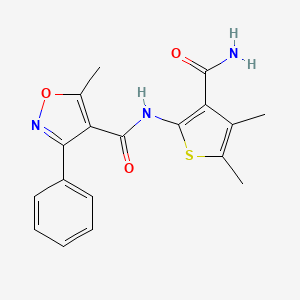methanone](/img/structure/B6095851.png)
[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](3,4-dimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone: is a complex organic compound characterized by its unique thiazole and phenylmethanone structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the ethylamino and amino groups. The final step involves the attachment of the 3,4-dimethoxyphenylmethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.
科学的研究の応用
Chemistry
In chemistry, 4-amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, 4-amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific molecular targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes or receptors, affecting cellular processes such as signal transduction or metabolism.
類似化合物との比較
Similar Compounds
- 4-amino-2-(methylamino)-1,3-thiazol-5-ylmethanone
- 4-amino-2-(propylamino)-1,3-thiazol-5-ylmethanone
- 4-amino-2-(butylamino)-1,3-thiazol-5-ylmethanone
Uniqueness
Compared to similar compounds, 4-amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone may exhibit unique properties due to the presence of the ethylamino group
特性
IUPAC Name |
[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-4-16-14-17-13(15)12(21-14)11(18)8-5-6-9(19-2)10(7-8)20-3/h5-7H,4,15H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUBLJOXPWEZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(S1)C(=O)C2=CC(=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-methyl-1-piperidinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6095769.png)
![(2E)-N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propen-1-amine](/img/structure/B6095777.png)

![3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6095788.png)
![N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]oxolane-3-carboxamide](/img/structure/B6095789.png)
![2-{1-(4-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6095790.png)
![1-phenyl-4-[2-(prop-2-yn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6095791.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6095807.png)
![4-{[(2E)-4-(ETHOXYCARBONYL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRROL-2-YLIDENE]METHYL}BENZOIC ACID](/img/structure/B6095809.png)

![6-(3-nitrobenzoyl)-7H-benzo[d][2]benzazepin-5-one](/img/structure/B6095826.png)


![5-(indol-1-ylmethyl)-N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6095858.png)
